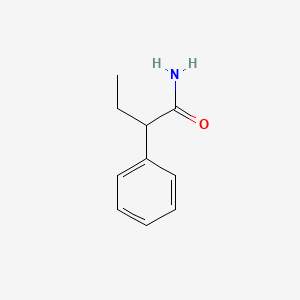

2-Phenylbutyramid

Übersicht

Beschreibung

Dies sind Carbonsäureamid-Derivate von Fettsäuren, die aus einer Fettsäure und einem Amin gebildet werden . Fenbutyramid ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Wissenschaftliche Forschungsanwendungen

Fenbutyramid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.

Medizin: Untersucht auf potenzielle therapeutische Anwendungen, einschließlich seiner Rolle bei der Modulation biologischer Aktivitäten.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Fenbutyramid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass es enzymatische Aktivitäten moduliert und Stoffwechselprozesse beeinflusst. Die genauen molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Wirkmechanismus

Target of Action

2-Phenylbutyramide, also known as 2-Phenylbutanamide, is a derivative of butyric acid . It is believed to target specific enzymes involved in the urea cycle . These enzymes play a crucial role in the metabolism of nitrogenous waste, and their deficiency can lead to disorders such as hyperammonemia .

Mode of Action

It is known that it metabolizes to phenylacetate . Phenylacetate then conjugates with phenylacetyl-CoA, which combines with glutamine to form phenylacetylglutamine . This process helps in the excretion of excess nitrogen, thereby managing conditions like hyperammonemia .

Biochemical Pathways

2-Phenylbutyramide affects the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into a less toxic form for excretion . By targeting enzymes in this pathway, 2-Phenylbutyramide helps manage conditions caused by their deficiency .

Pharmacokinetics

It is known that it rapidly metabolizes to phenylacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenylbutyramide and their impact on its bioavailability remain to be fully elucidated.

Result of Action

The primary result of 2-Phenylbutyramide’s action is the management of chronic urea cycle disorders . By aiding in the excretion of excess nitrogen, it helps prevent conditions like hyperammonemia, which can lead to serious neurological complications .

Biochemische Analyse

Biochemical Properties

2-Phenylbutyramide plays a significant role in biochemical reactions, particularly as an antihypercholesterolemia agent . It acts as a hypolipaemic agent, which means it helps in reducing high levels of cholesterol in the body. The compound interacts with various enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit DNA synthesis and N-acetylation of 2-aminofluorene in human colon tumor cells . These interactions suggest that 2-Phenylbutyramide may have potential therapeutic applications in managing cholesterol levels and possibly in cancer treatment.

Cellular Effects

2-Phenylbutyramide has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In human colon tumor cells, 2-Phenylbutyramide inhibits DNA synthesis, which can lead to growth arrest and apoptosis of cancer cells . This indicates that the compound may have anti-cancer properties by interfering with the proliferation of tumor cells. Additionally, its role in lipid metabolism suggests that it may impact cellular lipid homeostasis and related metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-Phenylbutyramide involves its interactions with various biomolecules. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits N-acetylation of 2-aminofluorene, which is a crucial step in the metabolism of certain carcinogens . This inhibition can result in reduced formation of toxic metabolites and decreased DNA damage. Furthermore, 2-Phenylbutyramide may modulate gene expression by affecting transcription factors and signaling pathways involved in lipid metabolism and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylbutyramide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Phenylbutyramide is moderately toxic by ingestion and can emit toxic vapors when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in lipid metabolism and potential toxic effects on cells.

Dosage Effects in Animal Models

The effects of 2-Phenylbutyramide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on lipid metabolism and cholesterol levels. At higher doses, it can be toxic and cause adverse effects. For instance, the LD50 (lethal dose for 50% of the population) for oral ingestion in rats is greater than 500 mg/kg . This indicates that while 2-Phenylbutyramide has potential therapeutic applications, careful consideration of dosage is crucial to avoid toxicity.

Metabolic Pathways

2-Phenylbutyramide is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of lipids. The compound’s role as a hypolipaemic agent suggests that it may influence metabolic flux and metabolite levels in pathways such as fatty acid oxidation and cholesterol biosynthesis . Understanding these interactions can provide insights into its potential therapeutic applications and effects on metabolic health.

Transport and Distribution

The transport and distribution of 2-Phenylbutyramide within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity. Studies have shown that 2-Phenylbutyramide can reduce mucosal inflammation and regulate transepithelial fluid transport in the intestines . These effects suggest that the compound may have a role in modulating intestinal health and function.

Subcellular Localization

The subcellular localization of 2-Phenylbutyramide can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications. For example, 2-Phenylbutyramide’s interactions with enzymes involved in lipid metabolism may occur in organelles such as the endoplasmic reticulum and mitochondria, where lipid synthesis and oxidation take place .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fenbutyramid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Buttersäure mit Ammoniak oder einem Amin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Fenbutyramid erfolgt oft in großem Maßstab unter Verwendung ähnlicher Verfahren wie in Laborumgebungen, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Der Prozess kann Schritte wie Reinigung und Kristallisation umfassen, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fenbutyramid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fenbutyramid kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von Fenbutyramid kann zu primären Aminen führen.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Amidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Buttersäurederivate.

Reduktion: Primäre Amine.

Substitution: Substituierte Amide mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Butyramid: Ein einfacheres Amidderivat von Buttersäure.

Phenylbutyramid: Enthält eine Phenylgruppe, die an die Butyramidstruktur gebunden ist.

Hexylbutyramid: Enthält eine Hexylgruppe, die an die Butyramidstruktur gebunden ist.

Einzigartigkeit

Fenbutyramid ist aufgrund seiner spezifischen Strukturmerkmale und der daraus resultierenden chemischen Eigenschaften einzigartig. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke .

Eigenschaften

IUPAC Name |

2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGQCCHVMMMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870423 | |

| Record name | (+/-)-2-Phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-26-6 | |

| Record name | 2-Phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-2-Phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95WO7W7D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)